molecular formula C10H18O4 B2891566 Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate CAS No. 1909358-82-2

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Cat. No.: B2891566
CAS No.: 1909358-82-2
M. Wt: 202.25
InChI Key: CQWWHYXZZLNIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is an organic compound with the molecular formula C10H18O4 This compound is characterized by its ester functional group and a unique structure that includes a methoxyethoxy side chain

Scientific Research Applications

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate typically involves the esterification of 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethoxy side chain can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

    Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: This compound has a similar structure but includes a ketone group instead of an alkene.

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound shares the methoxyethoxy side chain but has a carboxylic acid functional group.

Uniqueness: Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is unique due to its combination of an ester functional group and a methoxyethoxy side chain, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

ethyl (E)-4-(2-methoxyethoxy)-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-14-10(11)7-9(2)8-13-6-5-12-3/h7H,4-6,8H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWWHYXZZLNIKM-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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